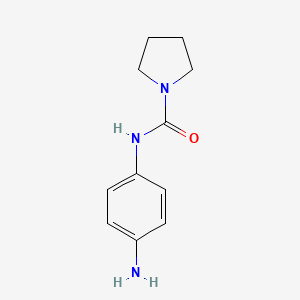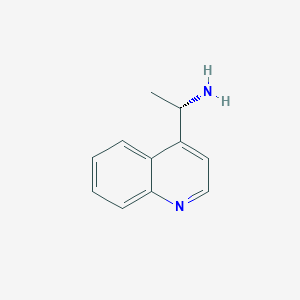
N-Allyl-N-(3-benzylureido)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-N-(3-benzylureido)glycine is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes an allyl group, a benzylcarbamoyl group, and a hydrazinyl group attached to an acetic acid backbone . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of N-Allyl-N-(3-benzylureido)glycine involves several steps. One common synthetic route includes the reaction of allyl hydrazine with benzyl isocyanate to form the intermediate benzylcarbamoyl hydrazine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Analyse Des Réactions Chimiques
N-Allyl-N-(3-benzylureido)glycine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N-Allyl-N-(3-benzylureido)glycine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Allyl-N-(3-benzylureido)glycine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
N-Allyl-N-(3-benzylureido)glycine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but differs in the position of the allyl and benzyl groups.
2-(1-Allyl-4-benzylsemicarbazido)acetic acid: This compound has a semicarbazido group instead of a hydrazinyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-[(benzylcarbamoylamino)-prop-2-enylamino]acetic acid |
InChI |
InChI=1S/C13H17N3O3/c1-2-8-16(10-12(17)18)15-13(19)14-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,18)(H2,14,15,19) |
Clé InChI |
MJJJILCUGUMBJA-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC(=O)O)NC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amine](/img/structure/B8706321.png)

![6-methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone](/img/structure/B8706345.png)




